1-(4-fluorobenzyl)-1H-pyrazole
Overview
Description
1-(4-fluorobenzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Medicinal Chemistry
1-(4-fluorobenzyl)-1H-pyrazole and its derivatives have been extensively studied in the field of medicinal chemistry for their potential therapeutic applications. For example, modifications of pyrazole factor Xa inhibitors incorporating aminobenzisoxazole as the P(1) ligand have led to compounds with improved selectivity for factor Xa. Such compounds have been explored for their potential use in antithrombotic therapy, as exemplified by razaxaban, a highly potent, selective, and orally bioavailable inhibitor of factor Xa (Quan et al., 2005).
Synthesis and Crystal Structure Studies
This compound derivatives have been a focus in the field of organic chemistry, particularly in synthesis and crystal structure analysis. Studies have demonstrated the synthesis of such compounds and their characterization using techniques like FTIR, NMR spectroscopy, MS, and X-ray diffraction. These analyses help in understanding the molecular structure, which is crucial for potential applications in various fields, including materials science (Yang et al., 2021).
Role in Xanthine Oxidase Inhibition
Research has been conducted on derivatives of this compound for their xanthine oxidase inhibitory activity. This is significant in the context of diseases like gout, where xanthine oxidase inhibitors can play a therapeutic role (Qi et al., 2015).
Optical Properties in Fluorinated Poly(Pyrazole) Ligands
The study of fluorinated bis(pyrazoles) has provided insights into their absorption and fluorescence emission properties, which are slightly affected by the degree of fluorination. These properties are essential for potential applications in materials science, particularly in designing materials with specific optical properties (Pedrini et al., 2020).
Exploring Anticancer Properties
Some this compound derivatives have been evaluated for their potential anticancer properties. For instance, certain compounds have shown potent in vitro anti-proliferative activity against various cancer cell lines, highlighting their potential as anticancer compounds (Liu et al., 2019).
Electrochemical Properties in Ionic Liquids
The electrochemical properties of fluorinated pyrazoles have been investigated in ionic liquids. This research is crucial for understanding the behavior of these compounds in different chemical environments, which can be useful in electrochemistry and material science (Costea et al., 2014).
Novel Potential Antipsychotic Agents
This compound derivatives have been explored for their potential as antipsychotic agents. Research in this area is focused on the synthesis and pharmacological evaluation of these compounds, contributing to the search for new therapeutic options in psychiatry (Wise et al., 1987).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIQZYJZSZBXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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